molecular formula C25H25NO4 B14988529 N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide CAS No. 853900-00-2

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B14988529
CAS No.: 853900-00-2
M. Wt: 403.5 g/mol
InChI Key: FGJPRQBPPLNKHZ-UHFFFAOYSA-N
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Description

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with a unique structure that includes a benzyl group, a tetramethylated furochromenone core, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-yl derivatives.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the furochromenone core.

    Formation of the propanamide moiety: This can be done through an amidation reaction, where the furochromenone derivative reacts with a suitable amine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-6-furo3,2-gbenzopyranyl)propanamide
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its specific structural features, such as the combination of a benzyl group, a tetramethylated furochromenone core, and a propanamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

853900-00-2

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

N-benzyl-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H25NO4/c1-14-17(4)29-23-16(3)24-21(12-20(14)23)15(2)19(25(28)30-24)10-11-22(27)26-13-18-8-6-5-7-9-18/h5-9,12H,10-11,13H2,1-4H3,(H,26,27)

InChI Key

FGJPRQBPPLNKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4)C)C)C

Origin of Product

United States

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